molecular formula C21H16ClN3O2 B10811308 N-[7-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

N-[7-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

Cat. No.: B10811308
M. Wt: 377.8 g/mol
InChI Key: XVXNNCXKMQIBSV-UHFFFAOYSA-N
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Description

N-[7-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-aminobenzamide in the presence of a base such as pyridine. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 60°C) to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the employment of green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[7-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives .

Scientific Research Applications

N-[7-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[7-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-nitrobenzamide
  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)aminobenzamide

Uniqueness

N-[7-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide stands out due to its unique quinazolinone core structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[7-(2-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2/c22-17-9-5-4-8-15(17)14-10-18-16(19(26)11-14)12-23-21(24-18)25-20(27)13-6-2-1-3-7-13/h1-9,12,14H,10-11H2,(H,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXNNCXKMQIBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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